2-(3,4-Dichlorophenyl)-2,2-difluoroacetic acid
Overview
Description
Scientific Research Applications
Synthesis of Tetra Substituted Diethylenetriamines
2-(3,4-Dichlorophenyl)-2,2-difluoroacetic acid: is utilized in the parallel solid phase synthesis of tetra substituted diethylenetriamines. This process involves selective amide alkylation and exhaustive reduction of N-acylated dipeptides . This application is significant in the development of novel compounds with potential therapeutic properties.
Amide Alkylation
In the field of organic synthesis, this compound serves as a precursor for selective amide alkylation. This is a critical step in the production of various amide derivatives, which are valuable in creating pharmaceuticals and agrochemicals .
Peptide Research
The compound is instrumental in peptide research, particularly in the modification of peptide chains. By facilitating the exhaustive reduction of N-acylated dipeptides, it aids in the study of peptide structure and function .
Safety and Hazards
The safety data sheet for 3,4-Dichlorophenyl isocyanate, a related compound, indicates that it is toxic if swallowed, may cause an allergic skin reaction, causes serious eye damage, is fatal if inhaled, may cause allergy or asthma symptoms or breathing difficulties if inhaled, may cause respiratory irritation, and is very toxic to aquatic life with long-lasting effects .
properties
IUPAC Name |
2-(3,4-dichlorophenyl)-2,2-difluoroacetic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4Cl2F2O2/c9-5-2-1-4(3-6(5)10)8(11,12)7(13)14/h1-3H,(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NHZDLBDSYBPCQZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(C(=O)O)(F)F)Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4Cl2F2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.02 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3,4-Dichlorophenyl)-2,2-difluoroacetic acid |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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